CID 9912532
Descripción
Zofenopril calcium (chemical name: calcium (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylate) is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug metabolized to its active form, zofenoprilat, which exhibits potent ACE inhibition alongside antioxidant and cardioprotective properties . Zofenopril calcium is highly lipophilic but has low water solubility (0.3 mg/mL), limiting its bioavailability . To address this, inclusion complexes with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) have been developed to enhance solubility . Clinically, it is used for hypertension and post-myocardial infarction management, with doses ranging from 15–60 mg/day .
Propiedades
Número CAS |
81938-43-4 |
|---|---|
Fórmula molecular |
C22H23CaNO4S2 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
calcium bis((2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate) |
InChI |
InChI=1S/C22H23NO4S2.Ca/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);/t15-,18+,19+;/m1./s1 |
Clave InChI |
ITYYOFPEROWRNL-BQBHMPFISA-N |
SMILES isomérico |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
SMILES canónico |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
Apariencia |
Solid powder |
Otros números CAS |
81938-43-4 |
Pictogramas |
Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SQ 26900 SQ 26991 SQ-26900 SQ-26991 Zofenil zofenopril zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer Zofil |
Origen del producto |
United States |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: : La síntesis del Zofenopril calcio implica múltiples etapas, comenzando con los derivados apropiados de pirrolidina y benzoilsulfanyl. Los pasos clave incluyen:
Formación del Anillo de Pirrolidina: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.
Introducción de Grupos Benzoilsulfanyl: Este paso involucra la reacción del derivado de pirrolidina con cloruro de benzoílo en presencia de una base.
Formación de la Sal de Calcio: El paso final implica la reacción del intermedio de zofenopril con iones calcio para formar la sal de calcio.
Métodos de Producción Industrial: : La producción industrial de Zofenopril calcio sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a Gran Escala: Síntesis a gran escala de los derivados de pirrolidina y benzoilsulfanyl.
Purificación: El producto bruto se purifica utilizando técnicas como la cristalización y la cromatografía.
Formación de la Sal de Calcio: El intermedio de zofenopril purificado se hace reaccionar con iones calcio para formar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El Zofenopril calcio puede sufrir reacciones de oxidación, particularmente en el grupo sulfhidrilo.
Reducción: El compuesto puede reducirse a su sulfuro correspondiente.
Sustitución: El Zofenopril calcio puede sufrir reacciones de sustitución, particularmente en el grupo benzoílo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y alcoholes.
Productos Principales
Oxidación: El producto principal es el sulfoxido o sulfona correspondiente.
Reducción: El producto principal es el sulfuro correspondiente.
Sustitución: Los productos principales son los derivados sustituidos de zofenopril.
Aplicaciones Científicas De Investigación
Química: : El Zofenopril calcio se utiliza como compuesto modelo en estudios que involucran inhibidores de la enzima convertidora de angiotensina. También se utiliza en el desarrollo de nuevas metodologías sintéticas .
Biología: : En la investigación biológica, el Zofenopril calcio se utiliza para estudiar los efectos de la inhibición de la enzima convertidora de angiotensina en varios procesos fisiológicos, incluida la regulación de la presión arterial y la función cardíaca .
Medicina: : El Zofenopril calcio se utiliza en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de la hipertensión y la insuficiencia cardíaca. También se utiliza en estudios que investigan sus efectos antioxidantes y cardioprotectores .
Industria: : En la industria farmacéutica, el Zofenopril calcio se utiliza en el desarrollo y producción de medicamentos antihipertensivos .
Mecanismo De Acción
El Zofenopril calcio ejerce sus efectos al inhibir la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, el Zofenopril calcio reduce los niveles de angiotensina II, lo que conduce a la vasodilatación y una posterior disminución de la presión arterial .
Dianas Moleculares y Vías
Enzima Convertidora de Angiotensina: El objetivo principal del Zofenopril calcio.
Especies Reactivas de Oxígeno: El Zofenopril calcio reduce la producción de especies reactivas de oxígeno, contribuyendo a sus efectos antioxidantes.
Comparación Con Compuestos Similares
Zofenopril vs. Enalapril
| Parameter | Zofenopril Calcium | Enalapril Maleate |
|---|---|---|
| Drug Class | Sulfhydryl ACE inhibitor | Non-sulfhydryl ACE inhibitor |
| Active Metabolite | Zofenoprilat | Enalaprilat |
| Bioactivation Speed | Faster hydrolysis | Slower hydrolysis |
| ACE Inhibition | IC₅₀ = 8 nM (SQ 26,703) | IC₅₀ = 23 nM (enalaprilat) |
| Cardioprotection | Antioxidant effects due to SH group | No intrinsic antioxidant activity |
| Dosing | 30–60 mg once daily | 10–20 mg once daily |
| Tolerability | No hypotension reported; similar AE profile | Comparable tolerability |
Key Findings :
- In a crossover study (20 healthy volunteers), both drugs achieved near-complete serum ACE inhibition for 6–8 hours, with residual effects at 24 hours. Zofenopril exhibited faster conversion to its active metabolite (higher metabolite-to-parent drug AUC ratio) .
- Blood pressure reductions were comparable, with systolic/diastolic decreases of 13–17 mmHg/9–12 mmHg for both .
Zofenopril vs. Captopril
| Parameter | Zofenopril Calcium | Captopril |
|---|---|---|
| Potency | Higher (IC₅₀ = 8 nM) | Lower (IC₅₀ = 23 nM) |
| Half-Life | Longer duration of action | Shorter duration |
| Antihypertensive Effect | Superior in SHR models (33 mmHg SBP reduction at 22 mg/kg) | 25 mmHg SBP reduction at 30 mg/kg |
| Tolerability | Lower cough incidence | Higher SH-related AEs (e.g., rash, dysgeusia) |
Key Findings :
- In preclinical studies, zofenopril demonstrated longer-lasting ACE inhibition in rats, dogs, and monkeys compared to captopril .
Zofenopril vs. Lisinopril
| Parameter | Zofenopril Calcium | Lisinopril |
|---|---|---|
| Prodrug Status | Yes (activated in liver) | No (active drug) |
| Onset of Action | Slower (requires hydrolysis) | Immediate |
| Elderly Patients | Comparable diastolic BP control | Similar efficacy |
Key Findings :
Zofenopril vs. Amlodipine
| Parameter | Zofenopril Calcium | Amlodipine |
|---|---|---|
| Mechanism | ACE inhibition | Calcium channel blockade |
| BP Reduction | -15.7/-12.0 mmHg (60 mg) | -17.1/-12.2 mmHg (10 mg) |
| Cardioprotection | Antioxidant and ACE effects | No direct cardiac benefits |
Key Findings :
- In a 12-week trial (303 patients), both drugs achieved similar BP control (61–62% patients normalized), but zofenopril offered additional cardioprotective benefits .
Zofenopril vs. Losartan
| Parameter | Zofenopril Calcium | Losartan |
|---|---|---|
| Mechanism | ACE inhibitor | Angiotensin II receptor blocker |
| Initial BP Reduction | Faster (1 month) | Slower |
| Cough Incidence | Low | Very low |
Key Findings :
- Zofenopril induced a more rapid initial BP reduction compared to losartan in hypertensive patients .
Pharmacokinetic and Solubility Considerations
- Renal and hepatic elimination pathways .
- Enalapril: Slower conversion to enalaprilat, with non-linear kinetics at higher doses .
- Solubility Enhancement: Zofenopril’s inclusion complex with 2-hydroxypropyl-β-cyclodextrin improved solubility by 4-fold .
Actividad Biológica
Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of zofenopril calcium, supported by relevant data tables and case studies.
Zofenopril calcium functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .
Pharmacokinetics
The pharmacokinetic profile of zofenopril calcium reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .
Table 1: Comparative Pharmacokinetics of Zofenopril Calcium and Other ACE Inhibitors
| Parameter | Zofenopril Calcium | Captopril | Enalapril |
|---|---|---|---|
| Oral Bioavailability | High | Moderate | High |
| Time to Peak Concentration | 1-2 hours | 1 hour | 1 hour |
| Half-Life | 10-12 hours | 2-3 hours | 11 hours |
| Active Metabolite | Zofenoprilat | Captoprilat | Enalaprilat |
| IC50 (Heart Tissue) | 0.9 nM | 23 nM | 12 nM |
Cardioprotective Properties
Zofenopril calcium has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .
Clinical Studies
- Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:
- Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .
Table 2: Summary of Clinical Outcomes with Zofenopril Treatment
| Outcome Measure | Zofenopril Group (%) | Placebo Group (%) | Risk Reduction (%) |
|---|---|---|---|
| Mortality Rate (1 Year) | 10.0 | 14.1 | 29 |
| Incidence of Acute LV Failure | Reduced by 63 | N/A | N/A |
| Reduction in Angina Episodes (Long-term) | 56 | N/A | N/A |
Q & A
Q. What is the molecular mechanism of Zofenopril calcium as an ACE inhibitor, and how does its sulphydryl group influence pharmacological activity?
Zofenopril calcium is a prodrug metabolized to its active form, zofenoprilat , which inhibits angiotensin-converting enzyme (ACE) by binding to its zinc-coordinating domain via a sulphydryl (-SH) group. This structural feature enhances tissue penetration and prolongs ACE inhibition compared to carboxyl-containing ACE inhibitors (e.g., enalapril) . The sulphydryl group also reduces oxidative stress by scavenging free radicals, contributing to cardioprotective effects observed in myocardial infarction models .
Q. What validated analytical methods are recommended for quantifying Zofenopril calcium in preclinical samples?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying Zofenopril calcium. Key parameters include:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio.
- Detection : UV absorbance at 220 nm.
- Sample preparation : Plasma samples require protein precipitation with methanol (1:3 ratio) followed by centrifugation at 10,000 × g for 15 minutes .
Q. How does Zofenopril calcium improve outcomes in post-myocardial infarction patients, and what clinical trial designs support this?
The SMILE (Survival of Myocardial Infarction Long-term Evaluation) Study demonstrated that early administration (within 24 hours of infarction) reduces 1-year mortality by 29% in patients with left ventricular dysfunction. Trial design highlights:
- Population : 716 patients with acute myocardial infarction (AMI) and metabolic syndrome.
- Methodology : Randomized, double-blind, placebo-controlled, with primary endpoints of mortality and heart failure incidence.
- Dosage : 30–60 mg/day titrated based on renal function .
Advanced Research Questions
Q. How can researchers address contradictions in Zofenopril calcium’s efficacy data across heterogeneous patient subgroups?
Discrepancies may arise from variations in metabolic profiles (e.g., CYP polymorphisms) or comorbidities (e.g., renal impairment). Recommended steps:
Stratified analysis : Subgroup patients by renal function (eGFR < 60 mL/min/1.73 m²) or genetic markers (e.g., ACE I/D polymorphism) .
Pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in zofenoprilat clearance .
Meta-analysis : Pool data from SMILE-4 and comparable trials to identify trends in underpowered subgroups .
Q. What methodologies are optimal for assessing Zofenopril calcium’s tissue-specific ACE inhibition in preclinical models?
- Ex vivo ACE activity assays : Homogenize tissues (aorta, heart) in 0.1 M phosphate buffer (pH 8.3) and measure hydrolysis of hippuryl-histidyl-leucine (HHL) via HPLC .
- Autoradiography : Use radiolabeled [³H]-Zofenopril to map ACE density in vascular endothelia .
- Pressure myography : Assess vasodilation in isolated arteries pre-treated with Zofenopril calcium to quantify endothelial-dependent relaxation .
Q. How does Zofenopril calcium compare to other ACE inhibitors in reducing oxidative stress, and what experimental models validate this?
Zofenopril calcium outperforms ramipril and lisinopril in:
- Lipid peroxidation : Reduces malondialdehyde (MDA) levels by 34% in hypertensive rat models vs. 18% for ramipril .
- Calcium cycling : Enhances sarcoplasmic reticulum (SR) calcium uptake by 22% in cardiomyocytes, mitigating ischemia-reperfusion injury .
- Clinical outcomes : Pooled SMILE data show a 14% lower incidence of recurrent infarction compared to ramipril .
Q. What strategies mitigate confounding factors when evaluating Zofenopril calcium’s impact on arterial stiffness?
- Standardized measurement : Use the Arteriograph device to calculate pulse wave velocity (PWV) and augmentation index (AIx) in a temperature-controlled environment .
- Covariate adjustment : Include baseline brachial systolic pressure, age, and serum uric acid in multivariate regression models .
- Blinding : Ensure triple-blinding (participant, clinician, analyst) to reduce observer bias in clinical trials .
Methodological Resources
- Chromatography : Refer to USP33 guidelines for calcium quantification via atomic absorption spectroscopy .
- Data visualization : Use Aneuvis for interactive analysis of chromosomal ploidy in single-cell studies (e.g., Zofenopril’s genotoxicity screening) .
- Trial protocols : Adapt the SMILE Study’s inclusion/exclusion criteria for AMI populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
